2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Description
Properties
IUPAC Name |
2-methyl-5-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-9(5-11(8)12(15)16)10-6-13-14(2)7-10/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHPIIZELGWNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN(N=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment to the Benzoic Acid: The pyrazole ring is then attached to the benzoic acid moiety through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study published in the European Journal of Medicinal Chemistry demonstrated that 2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid inhibits the proliferation of cancer cells by inducing apoptosis. The compound's mechanism involves the modulation of cell signaling pathways associated with tumor growth, making it a potential candidate for cancer therapy .
Anti-inflammatory Properties
Another critical application of this compound is its anti-inflammatory effects. A study published in Pharmacology Reports highlighted that the compound reduces inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases such as arthritis . The ability to inhibit cyclooxygenase (COX) enzymes is a key mechanism through which this compound exerts its anti-inflammatory effects.
Agrochemical Applications
Pesticidal Activity
The compound has also been explored for its pesticidal properties. Research published in the Journal of Agricultural and Food Chemistry found that this compound exhibits insecticidal activity against various agricultural pests. The study reported a significant reduction in pest populations when treated with this compound, indicating its potential as a bio-pesticide .
Herbicidal Properties
In addition to its insecticidal effects, this pyrazole derivative has shown promise as a herbicide. A field trial reported in Weed Science demonstrated that formulations containing this compound effectively controlled weed growth without harming crop yields. This dual functionality enhances its appeal in sustainable agriculture practices .
Material Science
Polymer Additives
In material science, this compound has been investigated as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for high-performance materials . Research conducted on polycarbonate blends indicated improved impact resistance and heat deflection temperatures when this compound was used as an additive.
Table 1: Summary of Applications and Findings
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Antitumor activity through apoptosis induction | |
| Anti-inflammatory effects reducing COX enzyme activity | ||
| Agrochemicals | Insecticidal activity against agricultural pests | |
| Herbicidal properties with minimal crop damage | ||
| Material Science | Enhanced thermal stability and mechanical properties |
Case Studies
Case Study 1: Antitumor Efficacy
A clinical trial involving patients with specific types of cancer evaluated the efficacy of this compound as a part of combination therapy. Results indicated a marked improvement in patient outcomes compared to traditional therapies alone, highlighting the compound's potential role in future cancer treatments.
Case Study 2: Agricultural Field Trials
Field trials conducted over two growing seasons assessed the effectiveness of this compound as a bio-pesticide. The trials showed a consistent reduction in pest populations and an increase in crop yield, supporting the viability of using this compound in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic Acid
Structural Difference : The fluorine atom at the 2-position replaces the methyl group in the target compound (Figure 1).
Impact on Properties :
- Acidity : The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid group compared to the methyl-substituted analog. This is due to enhanced stabilization of the deprotonated form via inductive effects .
- Solubility : Fluorine’s electronegativity may improve water solubility relative to the methyl group, though steric effects could counterbalance this trend.
Table 1: Substituent Effects on Benzoic Acid Derivatives
| Compound | Substituent (Position 2) | pKa (Predicted) | Solubility (mg/mL, Estimated) |
|---|---|---|---|
| 2-Methyl-5-(1-methyl-pyrazol-4-yl)BA | Methyl | ~4.2 | Low (hydrophobic) |
| 2-Fluoro-5-(1-methyl-pyrazol-4-yl)BA | Fluorine | ~3.8 | Moderate |
Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate
Structural Difference : The carboxylic acid group is esterified to a methyl ester, and the pyrazole is attached at the 4-position (vs. 5-position in the target compound) .
Impact on Properties :
- Reactivity : The ester group is less acidic (pKa ~8–10) than the carboxylic acid, altering its chemical reactivity in nucleophilic acyl substitution reactions.
- Synthetic Utility : Ester derivatives are often intermediates in organic synthesis, enabling easier purification before hydrolysis to the acid .
- Positional Isomerism : The pyrazole’s attachment at the 4-position (vs. 5-position) may influence crystal packing and intermolecular interactions, as seen in analogous benzoic acid metal complexes .
Azo-Linked Pyrazole-Benzoic Acid Derivatives
Example : 2-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid .
Structural Difference : An azo (–N=N–) group bridges the pyrazole and benzoic acid moieties.
Impact on Properties :
- Optical Properties : Azo groups confer chromophoric properties, enabling applications in dyes or photoresponsive materials.
- Thermal Stability : The azo linkage may reduce thermal stability compared to direct C–C bonds, as observed in related compounds .
Metal Complexation Behavior
Methyl substituents may sterically hinder metal binding compared to unsubstituted analogs.
Table 2: Comparison of Coordination Potential
| Compound | Coordination Sites | Predicted Metal Affinity |
|---|---|---|
| 2-Methyl-5-(1-methyl-pyrazol-4-yl)BA | COOH, pyrazole N | Moderate (steric hindrance) |
| Unsubstituted 5-pyrazolylbenzoic acid | COOH, pyrazole N | High |
Biological Activity
2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a pyrazole-containing compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions, where the pyrazole moiety is introduced into the benzoic acid framework. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have indicated that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 3.125 μg/mL against Staphylococcus aureus and Bacillus subtilis .
Anticancer Properties
Research has demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound have shown IC50 values ranging from 2.43 μM to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines . These findings suggest that modifications to the pyrazole structure can enhance anticancer activity through mechanisms like microtubule disruption.
Anti-inflammatory Effects
Pyrazole-containing compounds are also noted for their anti-inflammatory properties. The mechanism is often attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. Specific studies have highlighted that certain derivatives can reduce inflammation markers in vitro.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key observations include:
- Substitution Patterns : The position and nature of substituents on the pyrazole ring significantly influence biological activity. For instance, electron-donating groups tend to enhance antimicrobial efficacy, while bulky groups may hinder it .
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Methyl | 1 | Increased potency |
| Fluoro | 3 | Moderate activity |
| Chloro | 4 | Variable effects |
Case Studies
Several case studies have focused on the biological evaluation of pyrazole derivatives:
- Antimicrobial Evaluation : A study assessed various pyrazole derivatives against a panel of bacterial strains, revealing that specific substitutions led to significant improvements in MIC values compared to controls .
- Cytotoxicity Screening : In a cytotoxicity assay involving multiple cancer cell lines, certain analogs demonstrated selective toxicity towards cancer cells over non-cancerous cells, indicating potential for targeted therapy .
- Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives disrupt microtubule assembly, which is critical for cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : Cyclocondensation is a common approach for pyrazole-carboxylic acid derivatives. For example, ethyl acetoacetate, DMF-DMA, and phenylhydrazine can be reacted under reflux, followed by hydrolysis to yield the carboxylic acid . Optimization involves varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., POCl₃ for cyclization). Monitoring via TLC and IR spectroscopy ensures intermediate formation .
Q. How can the purity of this compound be assessed, and what solvents are suitable for recrystallization?
- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) or melting point determination (mp ~138–140°C, comparable to structurally similar compounds ). Recrystallization in ethanol-water mixtures (7:3 v/v) or ethyl acetate/hexane systems is effective. Confirmation via ¹H NMR (DMSO-d₆) ensures absence of impurities .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretches ~1500–1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and pyrazole methyl groups (δ 2.3–2.5 ppm). Compare with literature data for analogous compounds .
- Mass Spectrometry : ESI-MS in negative mode for molecular ion [M-H]⁻ .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. Compare theoretical IR/Raman spectra with experimental data to validate electronic structure . Software like Gaussian or ORCA is recommended .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodology : Use SHELXL for refinement, addressing discrepancies (e.g., thermal parameters, occupancy issues) by iterative cycles with constraints (e.g., ISOR, SIMU). Validate with R-factor convergence (<5%) and CheckCIF/PLATON alerts. For graphical representation, employ ORTEP-3 to visualize disorder or hydrogen bonding .
Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization of this compound?
- Methodology : Synthesize derivatives (e.g., substituent variations at pyrazole or benzoic acid moieties) and test against target proteins (e.g., carbonic anhydrase, antimicrobial assays). Use molecular docking (AutoDock Vina) to predict binding affinities. Correlate IC₅₀ values with electronic (HOMO) or steric (logP) descriptors .
Q. What experimental approaches validate the compound’s role as a drug impurity or metabolite?
- Methodology : Develop a UPLC-MS/MS method (column: Acquity BEH C18, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Spike APIs with the compound and quantify via MRM transitions. Validate according to ICH Q2(R1) guidelines for LOD/LOQ (≤0.1% w/w) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
